molecular formula C16H14N2O2 B142713 5,7-Dimethoxy-3-(4-pyridinyl)quinoline CAS No. 137206-97-4

5,7-Dimethoxy-3-(4-pyridinyl)quinoline

Cat. No. B142713
M. Wt: 266.29 g/mol
InChI Key: HBXDLZBPKJEWHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their pharmacological properties. In the context of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, although not directly synthesized in the provided papers, related compounds have been synthesized and studied. For instance, a series of pyrrolo[3,2,1-ij]quinoline derivatives were synthesized and evaluated for their potential therapeutic application in asthma, with specific substitutions on the quinoline nucleus enhancing their activity against histamine, PAF, and leukotrienes . Another study focused on the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, which involved nitration and reduction steps, followed by cyclization to form the desired quinoline structures . These methods could potentially be adapted for the synthesis of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. In one study, the crystal structure of a quinoxaline derivative was analyzed, revealing significant hydrogen-bonding interactions and (\pi)-(\pi) stacking, which contribute to the stability of the structure . Although this compound is not the same as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, the analysis of hydrogen bonding and stacking interactions is relevant for understanding the molecular structure and potential interactions of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesis of activated pyrrolo[3,2,1-ij]quinolines involved the conversion of functional groups at C5, demonstrating the versatility of reactions that quinoline derivatives can participate in . Similarly, the synthesis of pyrido[1',2':1,2]imidazo[4,5-b]quinoxaline derivatives from 2-amino-3-chloroquinoxaline and pyridines indicates the potential for quinoline derivatives to be involved in multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the pyridoimidazoquinoxalines synthesized in one study exhibited intense greenish-yellow fluorescence, suggesting that structural modifications can significantly alter the optical properties of quinoline derivatives . Additionally, the synthesis of pyrimido[4,5-b]quinoline derivatives in a water medium highlights the solubility aspect of these compounds, which is important for their application in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Derivatives Synthesis : 5,7-Dimethoxy-3-(4-pyridinyl)quinoline derivatives have been synthesized for various applications. One such derivative includes 2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-1,5-dione derivatives, prepared from related compounds and showing potential in chemical research (Stanforth, 2005).
  • Synthetic Methodology Development : Novel synthetic methods have been developed for the creation of complex quinoline derivatives, demonstrating the flexibility and utility of 5,7-dimethoxy-3-(4-pyridinyl)quinoline in chemical synthesis (Yang et al., 2013).

Biological Applications and Potential

  • Growth Factor Receptor Inhibition : Certain derivatives of 5,7-dimethoxy-3-(4-pyridinyl)quinoline have been shown to inhibit transforming growth factor beta type I receptor kinase, indicating potential in biological and pharmaceutical research (Li et al., 2004).
  • Leukotriene Synthesis Inhibition : Some derivatives exhibit potent inhibitory activity on leukotriene synthesis, indicating potential therapeutic applications in conditions like asthma (Hutchinson et al., 2009).

properties

IUPAC Name

5,7-dimethoxy-3-pyridin-4-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXDLZBPKJEWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160107
Record name 5,7-Dimethoxy-3-(4-pyridinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxy-3-(4-pyridinyl)quinoline

CAS RN

137206-97-4
Record name 5,7-Dimethoxy-3-(4-pyridinyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137206974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-3-(4-pyridinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
RE Dolle, JA Dunn, M Bobko, B Singh… - Journal of medicinal …, 1994 - ACS Publications
The major physiological role ascribed to the action of platelet-derived growth factor (PDGF) is in the regula-tion of normal cell proliferation. 1 Upon binding to its receptor, this cytokine …
Number of citations: 60 pubs.acs.org
VV Kouznetsov, ML Robles-Castellanos, F Sojo… - Medicinal Chemistry …, 2017 - Springer
A series of twelve 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines 7–9 was synthesized using modified Kametani reaction protocol and their in vitro cytotoxicity was tested against human …
Number of citations: 9 link.springer.com
A Gazit, H App, G McMahon, J Chen… - Journal of medicinal …, 1996 - ACS Publications
A series of 3-indoleacrylonitrile tyrphostins, 2-chloro-3-phenylquinolines, and 3-arylquinoxalines were prepared and tested for inhibition of platelet-derived growth factor receptor …
Number of citations: 318 pubs.acs.org
VR Solomon, H Lee - Current medicinal chemistry, 2011 - ingentaconnect.com
Quinoline (1-azanaphthalene) is a heterocyclic aromatic nitrogen compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent …
Number of citations: 575 www.ingentaconnect.com
GW Rewcastle, WA Denny, AJ Bridges… - Journal of medicinal …, 1995 - ACS Publications
A series of 4-substituted quinazolines and related compounds have been prepared and evaluated for their ability to inhibit the tyrosine kinase activity of the epidermal growth factor …
Number of citations: 334 pubs.acs.org
CY Ho, DW Ludovici, USM Maharoof… - Journal of medicinal …, 2005 - ACS Publications
A series of (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines has been optimized to preserve both potent kinase inhibition activity against the angiogenesis target, the …
Number of citations: 34 pubs.acs.org
DG Sawutz, DC Bode, GM Briggs, JR Reid… - Biochemical …, 1996 - Elsevier
In this report, we describe the discovery and characterization of a novel biarylhydrazone series of platelet-derived growth factor (PDGF) receptor tyrosine kinase inhibitors typified by the …
Number of citations: 28 www.sciencedirect.com
T Furuta, T Sakai, T Senga, T Osawa… - Journal of medicinal …, 2006 - ACS Publications
We report the structure−activity relationship of quinoline and quinazoline derivatives, which include urea, thiourea, urethane, and acylthiourea groups, as inhibitors of the platelet-…
Number of citations: 80 pubs.acs.org
GJR Zaman, PMF Vink, AA van den Doelen… - Biochemical …, 1999 - Elsevier
Aberrant expression of platelet-derived growth factor and its receptor (PDGFR) has been implicated in various human disorders, including cardiovascular disease and certain types of …
Number of citations: 29 www.sciencedirect.com
DW Fry - Annual reports in medicinal chemistry, 1996 - Elsevier
Publisher Summary In recent times, new structural classes of tyrosine kinase inhibitors have begun to emerge that exhibit enormous improvements in potency and specificity over prior …
Number of citations: 51 www.sciencedirect.com

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